Cas no 59485-34-6 (Benzene,1,1'-(1,2-ethanediyl)bis[2-bromo-)
Benzene,1,1'-(1,2-ethanediyl)bis[2-bromo- Chemical and Physical Properties
Names and Identifiers
-
- o,o'-dibromobibenzyl
- 1,1'-(1,2-Ethanediyl)bis(2-bromobenzene)
- 1,1'-Ethylenebis(2-bromobenzene)
- 1,2-bis(2-bromophenyl)ethane
- 1,2-bis-(2-bromo-phenyl)-ethane
- 1,2-bis(bromophenyl)ethane
- 2,2'-Dibrom-bibenzyl
- 2,2'-dibromo-bibenzyl
- 2,2'-dibromodibenzyl
- Bibenzyl, 2,2'-dibromo-
- EINECS 261-783-4
- F13204
- SCHEMBL6738136
- NSC-140278
- 59485-34-6
- DTXSID10974889
- AKOS024322362
- 1,1'-(Ethane-1,2-diyl)bis(2-bromobenzene)
- NSC140278
- CVGGCYQDKJYOCA-UHFFFAOYSA-N
- 2,2'-dibromobibenzyl
- 1-Bromo-2-[2-(2-bromophenyl)ethyl]benzene
- NS00055778
- 1-Bromo-2-[2-(2-bromophenyl)ethyl]benzene #
- Benzene, 1,1'-(1,2-ethanediyl)bis[2-bromo-
- MFCD00196991
- NSC 140278
- Benzene,1,1'-(1,2-ethanediyl)bis[2-bromo-
-
- Inchi: 1S/C14H12Br2/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-8H,9-10H2
- InChI Key: CVGGCYQDKJYOCA-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1CCC1C=CC=CC=1Br
Computed Properties
- Exact Mass: 337.93056
- Monoisotopic Mass: 337.93058g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.5
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
- LogP: 4.99680
Benzene,1,1'-(1,2-ethanediyl)bis[2-bromo- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738844-1g |
1,2-Bis(2-bromophenyl)ethane |
59485-34-6 | 98% | 1g |
¥2530.00 | 2024-05-07 | |
| Crysdot LLC | CD12057501-1g |
1,2-Bis(2-bromophenyl)ethane |
59485-34-6 | 97% | 1g |
$474 | 2024-07-24 | |
| 1PlusChem | 1P00F2UA-250mg |
o,o'-dibromobibenzyl |
59485-34-6 | 95% | 250mg |
$368.00 | 2024-04-22 | |
| 1PlusChem | 1P00F2UA-1g |
o,o'-dibromobibenzyl |
59485-34-6 | 95% | 1g |
$493.00 | 2024-04-22 | |
| 1PlusChem | 1P00F2UA-5g |
o,o'-dibromobibenzyl |
59485-34-6 | 95% | 5g |
$1523.00 | 2024-04-22 |
Benzene,1,1'-(1,2-ethanediyl)bis[2-bromo- Related Literature
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
Additional information on Benzene,1,1'-(1,2-ethanediyl)bis[2-bromo-
Benzene, 1,1'-(1,2-ethanediyl)bis[2-bromo- (CAS No. 59485-34-6): An Overview of Its Structure, Synthesis, and Applications in Modern Chemistry
Benzene, 1,1'-(1,2-ethanediyl)bis[2-bromo- (CAS No. 59485-34-6) is a complex organic compound that has garnered significant attention in the field of chemistry due to its unique structural properties and potential applications. This compound is characterized by a central ethylene bridge connecting two brominated benzene rings. The presence of bromine atoms and the specific arrangement of the benzene rings make it a valuable intermediate in various synthetic pathways and chemical reactions.
The molecular formula of Benzene, 1,1'-(1,2-ethanediyl)bis[2-bromo- is C14H12Br2. Its molecular weight is approximately 330.05 g/mol. The compound is typically synthesized through a multi-step process involving the bromination of benzene followed by the coupling reaction to form the central ethylene bridge. This synthesis can be achieved using various methods, including metal-catalyzed cross-coupling reactions and electrophilic aromatic substitution.
In recent years, the study of Benzene, 1,1'-(1,2-ethanediyl)bis[2-bromo- has been enriched by advancements in computational chemistry and spectroscopic techniques. These tools have provided deeper insights into its electronic structure and reactivity. For instance, density functional theory (DFT) calculations have revealed that the bromine atoms significantly influence the electronic distribution around the benzene rings, making the compound highly reactive in certain chemical environments.
The physical properties of Benzene, 1,1'-(1,2-ethanediyl)bis[2-bromo- are also noteworthy. It is a solid at room temperature with a melting point ranging from 70 to 75°C. The compound is insoluble in water but exhibits good solubility in organic solvents such as dichloromethane and acetone. These properties make it suitable for use in various chemical processes where solubility and reactivity are critical factors.
In terms of applications, Benzene, 1,1'-(1,2-ethanediyl)bis[2-bromo- has found utility in several areas of chemistry and materials science. One of its primary uses is as an intermediate in the synthesis of more complex organic molecules. For example, it can be employed in the preparation of polymeric materials with specific functional groups or in the synthesis of pharmaceuticals where brominated benzene derivatives are required.
Recent research has also explored the potential of Benzene, 1,1'-(1,2-ethanediyl)bis[2-bromo- in catalytic processes. Studies have shown that it can serve as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of these processes. This property makes it a valuable tool in green chemistry initiatives aimed at developing more sustainable and environmentally friendly synthetic methods.
The environmental impact of Benzene, 1,1'-(1,2-ethanediyl)bis[2-bromo- is another area of active research. While brominated compounds can pose environmental concerns due to their persistence and potential toxicity, efforts are being made to develop safer synthetic routes and disposal methods to minimize their ecological footprint. Researchers are also investigating alternative compounds with similar properties but lower environmental risks.
In conclusion, Benzene, 1,1'-(1,2-ethanediyl)bis[2-bromo- (CAS No. 59485-34-6) is a versatile compound with a wide range of applications in modern chemistry. Its unique structural features and reactivity make it an important intermediate in various synthetic pathways and catalytic processes. Ongoing research continues to uncover new possibilities for its use while addressing environmental concerns associated with its production and disposal.
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